molecular formula C11H15N5O5 B12350846 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

Cat. No.: B12350846
M. Wt: 297.27 g/mol
InChI Key: XKDYAGXNZKLEGG-XXWJQXOGSA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to increase yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures during the glycosylation step to ensure high efficiency.

    Solvent Selection: Using solvents that enhance the solubility of intermediates and final products.

    Catalysts: Employing catalysts to accelerate the reaction rates and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Halides, amines, or thiols for substitution reactions.

Major Products

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one involves its interaction with specific molecular targets within cells. The compound can:

    Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in DNA replication and repair.

    Interfere with Nucleic Acids: Integrate into DNA or RNA, disrupting normal cellular processes.

    Modulate Signaling Pathways: Affect signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: can be compared with other nucleoside analogs, such as:

    Acyclovir: An antiviral compound used to treat herpes infections.

    Zidovudine: An antiretroviral medication used in the treatment of HIV.

    Gemcitabine: A chemotherapy agent used to treat various cancers.

The uniqueness of This compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-7,10,17-19H,2H2,1H3,(H,12,15,20)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

XKDYAGXNZKLEGG-XXWJQXOGSA-N

Isomeric SMILES

CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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